Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone consists of a four-membered azetidine ring attached to a 3,5-difluoropyridin-2-yl group and a methanone group. The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone, such as its melting point, boiling point, and density, can be found in various chemical databases .Scientific Research Applications
- Azetidines are four-membered heterocycles that exhibit diverse biological activities. Researchers have explored their potential as pharmacophore subunits in drug design . The unique combination of the azetidine ring and the difluoropyridine group could lead to novel drug candidates.
Medicinal Chemistry and Drug Development
For more in-depth information, refer to the research articles mentioned in the citations . If you need additional details or have specific questions, feel free to ask! 😊
Safety And Hazards
As Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone is intended for research use only, it is not intended for human or veterinary use. Specific safety and hazard information should be available from the supplier or manufacturer.
Future Directions
properties
IUPAC Name |
azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c10-6-4-7(11)8(12-5-6)9(14)13-2-1-3-13/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHKCXBMLSVWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=N2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.